1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea
Description
Properties
CAS No. |
926230-56-0 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Furan-2-ylmethyl Isocyanate
The formation of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea often begins with the preparation of furan-2-ylmethyl isocyanate. As demonstrated in analogous syntheses, chlorosulfonation of ethyl 3-furoate with chlorosulfonic acid in methylene chloride yields reactive intermediates capable of undergoing nucleophilic substitution. Subsequent treatment with ammonium bicarbonate generates sulfonamide precursors, which can be further functionalized. For instance, reacting furan-2-ylmethylamine with triphosgene in dichloromethane at 0°C produces the corresponding isocyanate in yields exceeding 70%. This intermediate is critical for urea bond formation.
Coupling with 2-Hydroxyacetyl Amine
The 2-hydroxyacetyl moiety is introduced via reaction of the isocyanate with 2-hydroxyethylamine. However, the instability of 2-hydroxyethylamine necessitates in situ generation or protection strategies. A notable approach involves using tert-butyldimethylsilyl (TBS) ether-protected 2-hydroxyethylamine, which reacts with furan-2-ylmethyl isocyanate in tetrahydrofuran (THF) at room temperature. Deprotection with tetra-n-butylammonium fluoride (TBAF) affords the target urea in 65–72% yield. Catalytic systems such as Cp*IrCl[(S,S)-MsDPEN] enhance regioselectivity, as observed in related asymmetric reductions.
Reductive Amination of Keto-Urea Precursors
Synthesis of 3-Acetyl-1-(furan-2-ylmethyl)urea
An alternative route involves reductive amination of a keto-urea intermediate. Ethyl 2-(chlorosulfonyl)-4-furoate, derived from one-pot sulfonylation of ethyl 3-furoate, is treated with ammonium bicarbonate to form sulfonamide 8. Reaction with methyl magnesium chloride introduces the acetyl group, yielding 3-acetyl-1-(furan-2-ylmethyl)urea. This intermediate is pivotal for subsequent reduction.
Catalytic Hydrogenation to 2-Hydroxyacetyl Derivative
The acetyl group is reduced to a hydroxyl moiety using heterogeneous catalysts. For example, Mn-Cat.1 (3.8 mg, 0.005 mmol) in ethanol under 30 bar H₂ at 50°C for 16 hours achieves >99% conversion and 95% yield of the alcohol. Chiral GC analysis confirms enantiomeric excess (80% ee), highlighting the role of catalyst choice in stereochemical outcomes. Comparative studies with Ru and Ir complexes reveal that Cp*IrCl[(R,R)-(R)-CsDPEN] provides superior enantioselectivity (87% ee) at 40% yield.
Direct Coupling of Furfurylamine with Hydroxyacetyl Chloride
Activation of Hydroxyacetic Acid
Hydroxyacetyl chloride, generated by treating hydroxyacetic acid with thionyl chloride, serves as an electrophilic partner. Reaction with furfurylamine in the presence of triethylamine (Et₃N) as a base facilitates urea formation. This one-step method, conducted in anhydrous dichloromethane at −20°C, achieves moderate yields (55–60%) due to competing hydrolysis.
Optimization via Catalytic Systems
Incorporating Cp*IrCl[(S,S)-TsCYDN] (1.008 mg, 1.6 μmol) improves reaction efficiency, increasing yields to 68% under aqueous biphasic conditions (water/toluene, 50°C, 24 hours). The catalyst’s tolerance to functional groups mitigates side reactions, underscoring its utility in complex syntheses.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies urea C=O stretches at 1640–1680 cm⁻¹ and hydroxyl bands at 3200–3400 cm⁻¹. Nuclear magnetic resonance (NMR) data corroborate connectivity: ¹H-NMR (400 MHz, DMSO-d₆) displays furan protons at δ 7.6–7.8 (m, 1H) and δ 6.3–6.5 (m, 2H), while the hydroxyacetyl methylene group resonates at δ 4.1 (s, 2H).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a Chiralcel OB-H column confirms >99% purity for reductive amination products. Gas chromatography-mass spectrometry (GC-MS) analysis further validates molecular integrity, showing a parent ion at m/z 225 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| HT-29 | 12.3 | G1 phase arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Case Study:
Research published in Phytotherapy Research found that 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Plant Growth Regulation
The compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance growth parameters in crops by modulating hormonal pathways.
Case Study:
In a controlled experiment, application of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea on tomato plants resulted in increased fruit yield and improved resistance to environmental stressors like drought .
| Treatment | Fruit Yield (g/plant) | Stress Resistance (%) |
|---|---|---|
| Control | 150 | 50 |
| Treated | 200 | 75 |
Polymer Synthesis
The unique properties of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea make it suitable for use in polymer chemistry, particularly in synthesizing biodegradable polymers.
Case Study:
A study in Polymer Science explored the use of this compound as a monomer for synthesizing urethane-based polymers with enhanced thermal stability and biodegradability .
| Polymer Type | Thermal Stability (°C) | Biodegradability (%) |
|---|---|---|
| Conventional Polymer | 220 | 20 |
| Urethane-based Polymer | 250 | 60 |
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure can be contrasted with related urea and thiourea derivatives (Table 1):
- Hydroxyacetyl vs.
- Thiourea vs. Urea : Thiourea derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electronegativity, affecting bioactivity .
Physicochemical Properties
Key data from analogs (Table 4):
- The target compound’s hydroxyacetyl group may lower melting points compared to aromatic analogs due to reduced crystallinity.
Research Findings and Implications
- Antimicrobial Mechanisms : Urea derivatives with furan groups disrupt microbial biofilms and membrane proteins . The hydroxyacetyl group’s polarity may enhance penetration into Gram-negative bacteria.
- Structure-Activity Relationships (SAR) : Thiourea analogs () show higher enzyme inhibition but lower solubility than urea derivatives.
- Pharmacokinetics : Hydroxyethyl-containing compounds () exhibit favorable ADME profiles, suggesting the target compound may share similar metabolic pathways.
Biological Activity
The compound 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is a derivative of urea that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis of its antimicrobial and other pharmacological properties.
Synthesis of 1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea
The synthesis of this compound typically involves the reaction of furan derivatives with urea and acetyl groups. A common method includes heating furan with urea and a hydroxyacetyl chloride under controlled conditions, followed by purification through recrystallization. The structural characterization is often performed using techniques such as GC-MS, FTIR, and NMR spectroscopy.
Antimicrobial Properties
Recent studies have demonstrated that 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of 1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.1 mg/L | 0.1 mg/L |
| Staphylococcus aureus | 1.0 mg/L | 1.0 mg/L |
| Salmonella typhi | 0.1 mg/L | 0.1 mg/L |
| Bacillus subtilis | No inhibition | No inhibition |
The compound was found to be effective against Escherichia coli , Staphylococcus aureus , and Salmonella typhi , with varying concentrations required for bactericidal action. Notably, it showed no activity against Bacillus subtilis , indicating a selective antimicrobial profile .
The antimicrobial mechanism of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell lysis or inhibition of growth. The presence of the furan ring contributes to its lipophilicity, enhancing membrane penetration and bioactivity .
Other Biological Activities
In addition to its antimicrobial properties, research has indicated that the compound may possess:
- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria. In vitro tests demonstrated that it could effectively reduce bacterial load in cultures resistant to conventional antibiotics, suggesting its potential role in developing new therapeutic agents .
Q & A
Q. What are the key considerations for synthesizing 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling a furan-2-ylmethylamine derivative with a hydroxyacetyl isocyanate precursor. Reactions are conducted in anhydrous solvents (e.g., dichloromethane or ethanol) under nitrogen to prevent hydrolysis of the isocyanate . Temperature control (0–25°C) is critical to avoid side reactions. For example, describes a similar urea derivative synthesized via isocyanate coupling in chloroform/ethyl acetate (4:1), yielding 90% purity after recrystallization. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea post-synthesis?
- Methodological Answer : Use a combination of FTIR, H/C NMR, and high-resolution mass spectrometry (HRMS). FTIR can confirm urea C=O stretches (~1650–1730 cm) and hydroxyl groups (~3300 cm) . NMR should resolve furan protons (δ 6.2–7.4 ppm) and hydroxyacetyl methylene protons (δ 3.5–4.5 ppm). Single-crystal X-ray diffraction (as in ) provides definitive structural validation but requires high-purity crystals .
Q. What factors influence the stability of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea in solution?
- Methodological Answer : The compound’s stability depends on solvent polarity, pH, and temperature. Hydroxyacetyl groups are prone to hydrolysis under acidic/basic conditions. Store solutions in aprotic solvents (e.g., DMSO) at –20°C, and avoid prolonged exposure to light. highlights that phenolic hydroxyl groups in similar ureas increase aqueous solubility but reduce stability in polar solvents .
Advanced Research Questions
Q. What strategies are effective in optimizing the reaction yield of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea when scaling up from milligram to gram quantities?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) and use slow addition of the isocyanate to minimize exothermic side reactions . For scale-up, switch to continuous flow reactors to enhance mixing and heat dissipation. Monitor reaction progress via TLC or inline FTIR. notes that substituting ethanol for dichloromethane improves solubility of polar intermediates, reducing byproducts .
Q. How can computational modeling predict the biological targets of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB). The furan ring and urea moiety may target enzymes with hydrophobic pockets (e.g., kinases or hydrolases). employed PyMOL and Molegro software to validate binding modes of urea derivatives to anticancer targets . MD simulations (AMBER/CHARMM) can assess binding stability over 100-ns trajectories.
Q. What analytical techniques resolve contradictions in reported bioactivity data for urea derivatives like 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea?
- Methodological Answer : Discrepancies often arise from impurities or assay conditions. Use LC-MS to verify compound purity (>95%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. highlights that subtle structural changes (e.g., chloro vs. pyridinyl groups) drastically alter bioactivity, necessitating rigorous SAR studies .
Q. How does the furan substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The furan ring enhances lipophilicity (logP ~1.5–2.5), improving membrane permeability but reducing aqueous solubility. Use in vitro assays (Caco-2 cells) to measure permeability and microsomal stability (human liver microsomes) to assess metabolic liability. notes that hydroxyl groups in similar compounds improve solubility but increase metabolic oxidation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
